molecular formula C17H16N4O B11836844 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline

6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline

Cat. No.: B11836844
M. Wt: 292.33 g/mol
InChI Key: ZXVHYKHTAQEISS-ODLFYWEKSA-N
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Description

6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy, methyl, and pyridinylmethylene hydrazinyl groups. It has a molecular formula of C17H16N4O and a molecular weight of 292.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline typically involves the condensation of 6-methoxy-2-methylquinoline-4-carbaldehyde with pyridin-3-ylmethylene hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and hydrazinyl group. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and pyridinylmethylene hydrazinyl groups enhances its potential for diverse chemical reactions and biological activities .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

6-methoxy-2-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-4-amine

InChI

InChI=1S/C17H16N4O/c1-12-8-17(21-19-11-13-4-3-7-18-10-13)15-9-14(22-2)5-6-16(15)20-12/h3-11H,1-2H3,(H,20,21)/b19-11-

InChI Key

ZXVHYKHTAQEISS-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N/N=C\C3=CN=CC=C3

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN=CC3=CN=CC=C3

Origin of Product

United States

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